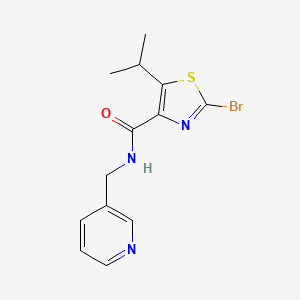

2-bromo-5-isopropyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide

Description

2-Bromo-5-isopropyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with bromine at position 2, an isopropyl group at position 5, and a 3-pyridylmethyl carboxamide moiety. This structure combines electron-withdrawing (bromine) and bulky (isopropyl) substituents, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C13H14BrN3OS |

|---|---|

Molecular Weight |

340.24 g/mol |

IUPAC Name |

2-bromo-5-propan-2-yl-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C13H14BrN3OS/c1-8(2)11-10(17-13(14)19-11)12(18)16-7-9-4-3-5-15-6-9/h3-6,8H,7H2,1-2H3,(H,16,18) |

InChI Key |

NATVBFGOZKHKIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=C(S1)Br)C(=O)NCC2=CN=CC=C2 |

Origin of Product |

United States |

Biological Activity

2-bromo-5-isopropyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure, which includes a bromine atom and a pyridylmethyl group, suggests various mechanisms of action that may contribute to its pharmacological properties.

- Molecular Formula : C13H14BrN3OS

- Molecular Weight : 340.24 g/mol

- CAS Number : Not specifically listed in the results, but related compounds are cataloged under various CAS numbers.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell walls or interference with metabolic pathways.

Antioxidant Properties

Thiazole derivatives are also known for their antioxidant activity. They can scavenge free radicals and protect cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Specific assays measuring the compound's ability to reduce oxidative stress markers would provide quantitative data on its efficacy.

Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have been tested against human cancer cells, showing varying degrees of inhibition on cell proliferation.

In Vitro Studies

In vitro studies are crucial for assessing the biological activity of this compound. For instance:

- Cell Line Testing : Cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa, MCF-7) can reveal the compound's potential as an anticancer agent.

- Mechanistic Studies : Understanding how the compound induces apoptosis or necrosis in cancer cells can provide insights into its therapeutic potential.

Comparative Analysis

A comparative analysis of similar thiazole derivatives may yield useful insights into structure-activity relationships (SAR). For example:

| Compound | Structure | Antimicrobial Activity | Cytotoxicity IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Moderate | 15 |

| 2-bromo-5-methyl-N-(4-pyridylmethyl)-1,3-thiazole-4-carboxamide | Similar | High | 10 |

| 2-chloro-5-isopropyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide | Similar | Low | 20 |

Comparison with Similar Compounds

Key Observations :

- Bromine vs.

- Pyridinyl Position: The 3-pyridylmethyl group in the target compound may offer distinct binding interactions compared to 4-pyridinyl or quinolyl analogs, which exhibit different spatial orientations and electronic profiles .

- Core Heterocycle : Thiazole-based compounds generally exhibit higher metabolic stability than pyrazole analogs, as seen in fungicidal derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.